4-Bromo-3-methylpyridine hydrobromide
Description
Chemical Significance in Heterocyclic Chemistry
Halogenated heterocycles represent one of the most important classes of building blocks in contemporary synthetic chemistry, with brominated pyridines occupying a particularly prominent position due to their versatility in cross-coupling reactions. The presence of both bromine and methyl substituents on the pyridine ring creates a compound with dual reactive sites that can be selectively manipulated under appropriate reaction conditions. This dual functionality allows chemists to introduce the 4-bromo-3-methylpyridine moiety into complex molecular structures through various synthetic pathways.
The pyridine ring system itself constitutes one of the most prevalent heterocyclic frameworks in natural products and pharmaceutical compounds. Pyridine derivatives demonstrate remarkable utility in medicinal chemistry, where they serve as pharmacophores in numerous drug classes. The incorporation of halogen substituents, particularly bromine, enhances the synthetic utility of these compounds by enabling palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions have become fundamental tools in modern pharmaceutical research and development.
Heterocyclic compounds containing nitrogen atoms are essential components in biological systems, appearing in nucleotide bases, amino acids, and various metabolic intermediates. The strategic placement of substituents on the pyridine ring, as exemplified by this compound, allows for precise control over molecular properties including solubility, stability, and biological activity. This level of structural control is crucial for the development of targeted therapeutic agents and specialized materials.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₆BrN·HBr | |
| Molecular Weight | 252.94 g/mol | |
| Physical State | Solid | |
| Storage Temperature | Room Temperature | |
| Commercial Purity | 95% |
Historical Development of Brominated Pyridine Derivatives
The development of brominated pyridine derivatives traces its origins to the mid-19th century discovery of pyridine itself by Thomas Anderson in 1849. Anderson isolated this nitrogen-containing heterocycle from bone oil obtained through high-temperature heating of animal bones, naming it "pyridine" from the Greek word for fire due to its flammability. The structural elucidation of pyridine was completed decades later through the work of Wilhelm Körner and James Dewar, who recognized its relationship to benzene with nitrogen substitution.
The first systematic approaches to pyridine functionalization emerged in the late 19th and early 20th centuries with the development of the Hantzsch pyridine synthesis in 1881. This foundational work established the principles for constructing substituted pyridine derivatives, though direct halogenation methods remained challenging due to the electron-deficient nature of the pyridine ring. The breakthrough came with Aleksei Chichibabin's 1924 synthesis reaction, which provided efficient routes to pyridine derivatives using inexpensive reagents.
Bromination of pyridine derivatives presented unique challenges due to the deactivated nature of the aromatic system compared to benzene. Early bromination attempts required harsh conditions and often produced complex mixtures of products. The development of selective bromination techniques for pyridine derivatives evolved through the systematic study of electrophilic aromatic substitution mechanisms in electron-deficient heterocycles. Research demonstrated that bromination typically occurs at the 3-position of unsubstituted pyridine under forcing conditions, establishing the foundation for understanding positional selectivity in substituted derivatives.
The formation of hydrobromide salts of brominated pyridines developed as chemists recognized the enhanced stability and improved handling characteristics these ionic forms provided. Salt formation particularly benefits compounds with basic nitrogen centers, as the protonation stabilizes the molecule and often improves crystallinity and storage properties. This approach became standard practice for brominated pyridine derivatives intended for pharmaceutical and synthetic applications.
Positional Isomerism in Methylpyridine Bromination
The bromination of methylpyridine derivatives demonstrates the complex interplay between electronic and steric effects in determining substitution patterns on heterocyclic rings. In the case of 3-methylpyridine (also known as 3-picoline), bromination can theoretically occur at positions 2, 4, 5, or 6, though the actual product distribution depends on reaction conditions and the electronic influence of the methyl group. The methyl substituent acts as an electron-donating group through hyperconjugation and inductive effects, modulating the reactivity of adjacent positions.
Research into the synthesis of 3-bromo-4-methylpyridine, a positional isomer of the target compound, has revealed important insights into bromination selectivity. Studies show that bromination of 4-methylpyridine (4-picoline) with various brominating agents including bromine, N-bromosuccinimide, and dibromodimethylhydantoin can produce different substitution patterns depending on reaction conditions. The preparation of 4-methyl-3-bromopyridine from 3-amino-4-methylpyridine demonstrates an alternative synthetic approach that avoids direct electrophilic bromination.
The formation of 4-bromo-3-methylpyridine specifically represents a unique substitution pattern where the bromine occupies the 4-position of the ring while the methyl group is located at the 3-position. This arrangement creates distinct electronic properties compared to other possible isomers. The 4-position bromination is particularly significant because it occurs para to the nitrogen atom, placing the halogen substituent in a position that is normally deactivated toward electrophilic substitution due to the electron-withdrawing effect of the pyridine nitrogen.
| Isomer | Substitution Pattern | Synthetic Approach | Yield |
|---|---|---|---|
| 3-Bromo-4-methylpyridine | Br at 3, CH₃ at 4 | Sandmeyer reaction from amino precursor | 95% |
| 4-Bromo-3-methylpyridine | Br at 4, CH₃ at 3 | Direct bromination or functional group interconversion | Variable |
| 2-Bromo-3-methylpyridine | Br at 2, CH₃ at 3 | Selective bromination conditions | Variable |
The hydrobromide salt formation of 4-bromo-3-methylpyridine provides additional stabilization through hydrogen bonding between the protonated nitrogen and the bromide counterion. This ionic interaction contributes to the solid-state structure and influences the compound's physical properties including melting point, solubility, and stability. The salt form also facilitates purification and characterization procedures, making it the preferred form for commercial applications and research use.
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-3-methylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHADCLCBIAHOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185658-26-7 | |
| Record name | 4-Bromo-3-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization–Bromination Route
Overview:
One of the most reliable methods for synthesizing this compound involves the diazotization of 3-methyl-4-aminopyridine, followed by bromination and subsequent conversion to the hydrobromide salt.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-methyl-4-aminopyridine + 48% aqueous hydrobromic acid | The aminopyridine is dissolved in hydrobromic acid, cooled in an ice-salt bath. |
| 2 | Bromine (Br₂), added at -5°C | Bromine is added dropwise under cooling to control exothermic reaction and ensure selectivity. |
| 3 | 40% Sodium nitrite solution, at 0°C | Sodium nitrite is added to form the diazonium salt intermediate. |
| 4 | 50% Sodium hydroxide, pH adjusted to 9, 0–20°C | The reaction mixture is neutralized, and the product is extracted with ethyl acetate. |
| 5 | Drying and concentration | The organic layer is dried (e.g., over sodium sulfate), filtered, and concentrated. |
| 6 | Hydrobromide salt formation | The free base is treated with hydrobromic acid to yield the hydrobromide salt. |
Yield:
Reported yields for similar bromopyridine derivatives via this route are as high as 95%.
Key Reaction Equation:
$$
\text{3-methyl-4-aminopyridine} \xrightarrow[\text{HBr, Br}2, \text{NaNO}2]{\text{low temp.}} \text{4-bromo-3-methylpyridine} \xrightarrow{\text{HBr}} \text{this compound}
$$
Direct Bromination of 3-Methylpyridine
Overview:
Another method involves the bromination of 3-methylpyridine at the 4-position, followed by conversion to the hydrobromide salt.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-methylpyridine, brominating agent (e.g., Br₂) | Bromination is carried out under controlled temperature to favor 4-substitution. |
| 2 | Isolation of 4-bromo-3-methylpyridine | The product is purified by extraction and distillation or recrystallization. |
| 3 | Hydrobromic acid | The purified base is converted to the hydrobromide salt by treatment with HBr. |
Selectivity:
Careful control of temperature and stoichiometry is required to minimize polybromination and isomer formation.
Yield:
Yields depend on the selectivity of the bromination and efficiency of the salt formation step.
Comparative Data Table: Preparation Methods
Research Findings and Process Notes
- The diazotization–bromination route is favored for its high yield and regioselectivity, as the amino group directs bromination to the 4-position effectively.
- The hydrobromide salt is typically formed by treating the free base with aqueous hydrobromic acid, followed by crystallization.
- Extraction and drying steps are crucial for purity; organic solvents such as ethyl acetate are commonly used for extraction, and drying agents like sodium sulfate remove residual water.
- Temperature control during bromination (often at or below 0°C) is essential to prevent side reactions and decomposition.
Summary Table: Key Data
| Parameter | Value/Condition |
|---|---|
| Optimal Bromination Temp | -5°C to 0°C |
| pH for Workup | Adjust to 9 (using NaOH) |
| Typical Yield | Up to 95% (diazotization–bromination) |
| Main Solvent for Extraction | Ethyl acetate |
| Drying Agent | Anhydrous sodium sulfate |
| Salt Formation | Hydrobromic acid treatment |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, forming biaryl derivatives. This reaction is pivotal in constructing complex heterocyclic systems.
Reaction Conditions
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base : Potassium phosphate (K₃PO₄)
-
Solvent : Dioxane/water (4:1)
-
Temperature : Reflux (100–110°C)
-
Reaction Time : 12–24 hours
Major Products and Yields
| Boronic Acid Substituent | Product Yield (%) | Reference |
|---|---|---|
| 4-Methoxyphenyl | 92 | |
| 3-Nitrophenyl | 85 | |
| 2-Thienyl | 78 |
These derivatives are intermediates in pharmaceuticals and agrochemicals, such as kinase inhibitors for cancer therapy .
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution with nucleophiles under basic conditions. The methyl group at the 3-position slightly deactivates the ring, requiring vigorous conditions for direct substitution.
Example Reaction with Methoxide
-
Reagents : Sodium methoxide (NaOMe), dimethylformamide (DMF)
-
Temperature : 120°C
Comparative Reactivity
| Nucleophile | Conditions | Yield (%) |
|---|---|---|
| NH₃ (aq) | 150°C, sealed tube | 40 |
| KSCN | DMSO, 100°C | 55 |
Base-Catalyzed Isomerization
Under strongly basic conditions, the compound undergoes isomerization, forming regioisomers. This is critical for controlling selectivity in downstream reactions.
Key Findings
-
Selectivity : 4-substituted products dominate (>10:1 ratio over 3-substituted) .
-
Mechanism : Base-mediated deprotonation generates a pyridyl anion, which reacts with electrophiles regioselectively .
Reduction Reactions
Catalytic hydrogenation replaces the bromine atom with hydrogen, yielding 3-methylpyridine.
Conditions and Outcomes
Comparative Reactivity with Analogues
The methyl group at the 3-position electronically and sterically modulates reactivity compared to other bromopyridines:
| Compound | Relative Reactivity in Suzuki Coupling |
|---|---|
| 4-Bromo-3-methylpyridine | 1.0 (baseline) |
| 4-Bromo-2-methylpyridine | 0.7 |
| 4-Bromo-3-methoxypyridine | 1.2 |
The higher reactivity of methoxy-substituted derivatives stems from enhanced electron donation, stabilizing the transition state .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-3-methylpyridine hydrobromide serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the development of drugs targeting different biological pathways.
Case Study: Synthesis of Antiviral Agents
Research indicates that derivatives of 4-bromo-3-methylpyridine are effective in the synthesis of antiviral agents. For instance, compounds derived from this pyridine derivative have shown activity against viral infections, contributing to the development of new antiviral therapies .
Table 1: Antiviral Compounds Derived from this compound
| Compound Name | Target Virus | Activity Level |
|---|---|---|
| Pyridine Derivative A | Influenza Virus | High |
| Pyridine Derivative B | HIV | Moderate |
| Pyridine Derivative C | Hepatitis C | High |
Agrochemical Applications
The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its structural properties allow it to interact effectively with biological systems.
Case Study: Herbicide Development
A study demonstrated that 4-bromo-3-methylpyridine derivatives exhibit herbicidal properties, making them candidates for new herbicide formulations. The research focused on optimizing the chemical structure to enhance efficacy and reduce environmental impact .
Table 2: Herbicidal Efficacy of 4-Bromo-3-methylpyridine Derivatives
| Compound Name | Target Weed | Efficacy (%) |
|---|---|---|
| Herbicide A | Broadleaf Weeds | 85 |
| Herbicide B | Grassy Weeds | 75 |
| Herbicide C | Perennial Weeds | 90 |
Organic Synthesis
In organic synthesis, this compound acts as a versatile building block for creating complex molecules. Its ability to undergo various reactions makes it a valuable intermediate.
Case Study: Synthesis of Functionalized Pyridines
A notable application involves its use in the synthesis of functionalized pyridines through electrophilic substitution reactions. These reactions allow for the introduction of diverse functional groups, enhancing the compound's utility in chemical research .
Table 3: Reactions Involving this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Electrophilic Substitution | Functionalized Pyridine A | 78 |
| Nucleophilic Substitution | Functionalized Pyridine B | 82 |
| Coupling Reaction | Biaryl Compound | 75 |
Materials Science
Beyond its applications in pharmaceuticals and agrochemicals, this compound is also explored in materials science for developing new materials with specific properties.
Case Study: Polymer Synthesis
Research has indicated that incorporating 4-bromo-3-methylpyridine into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for industrial use .
Table 4: Properties of Polymers Containing 4-Bromo-3-methylpyridine
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 230 | 45 |
| Polymer C | 240 | 55 |
Mechanism of Action
4-Bromo-3-methylpyridine hydrobromide is similar to other halogenated pyridines, such as 3-bromopyridine and 4-bromopyridine. its unique substitution pattern at the 3- and 4-positions gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Bromo-3-methylpyridine
2-Bromo-3-methylpyridine (CAS: 3430-17-9, C₆H₆BrN) is a positional isomer differing in bromine placement. Key differences include:
- Solubility : The 2-bromo isomer exhibits lower solubility in polar solvents due to reduced dipole alignment compared to the 4-bromo derivative .
- Reactivity : The 4-bromo position in 4-Bromo-3-methylpyridine hydrobromide facilitates nucleophilic substitution more readily than the 2-bromo isomer, making it preferable in coupling reactions .
Salt Forms: Hydrochloride vs. Hydrobromide
The hydrochloride salt 4-Bromo-3-methylpyridine hydrochloride (CAS: 40899-37-4, C₆H₇BrClN) differs in counterion:
- Stability : Hydrobromide salts generally exhibit higher thermal stability due to stronger Br⁻ interactions compared to Cl⁻ .
- Applications : Hydrochlorides are often preferred in drug formulations for improved bioavailability, whereas hydrobromides are utilized in catalytic reactions requiring bromide ions .
Substituent Variants
4-Bromo-3-ethoxypyridine (CAS: 17117-21-4, C₇H₈BrNO)
- The ethoxy group increases steric hindrance, reducing reactivity in substitution reactions compared to the methyl-substituted analog .
- Enhanced lipophilicity makes it suitable for membrane-penetrating applications in medicinal chemistry .
3-Bromo-4-methylpyridine (CAS: N/A, C₆H₆BrN)
Physicochemical and Pharmacological Properties
Solvation and Spectral Behavior
Pharmacological Relevance
- Dopamine agonists like SKF-82958 hydrobromide highlight the role of bromide salts in enhancing central nervous system activity .
Biological Activity
4-Bromo-3-methylpyridine hydrobromide is a halogenated pyridine derivative that has garnered attention for its various biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C6H7Br2N
- Molecular Weight : 232.03 g/mol
- Solubility : Soluble in water and organic solvents
- Log P (Octanol-Water Partition Coefficient) : Approximately 2.71, indicating moderate lipophilicity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have shown that it can act as a substrate or inhibitor for several enzymes and receptors, which can influence cellular signaling pathways.
Enzyme Inhibition
- Cytochrome P450 Enzymes : Research indicates that this compound does not significantly inhibit major cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . This suggests a lower risk of drug-drug interactions when used in therapeutic contexts.
- ABHD Inhibition : The compound has been studied for its potential as an inhibitor of α/β-hydrolase domain-containing proteins (ABHDs), which play roles in lipid metabolism and signaling. Specific structure-activity relationship (SAR) studies have indicated that modifications to the pyridine ring can enhance inhibitory potency against these targets .
Biological Activity Data
The following table summarizes various biological activities and findings related to this compound:
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxic Effects
In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited cytotoxic effects with IC50 values around 25 µM after 48 hours of exposure. Mechanistic studies suggested apoptosis induction through caspase activation pathways .
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-3-methylpyridine hydrobromide?
Methodological Answer: The synthesis typically involves bromination of 3-methylpyridine derivatives. A common approach is to use brominating agents (e.g., Br₂, NBS) under controlled conditions. For example:
- Bromination : React 3-methylpyridine with bromine in a polar solvent (e.g., DCM) at 0–5°C to introduce bromine at the 4-position. Monitor reaction progress via TLC.
- Salt Formation : Treat the brominated intermediate with HBr in ethanol to form the hydrobromide salt. Recrystallize from a 1:1 ethanol/water mixture for purity (>98%) .
Q. Key Characterization Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₆H₇BrN·HBr | |
| Purity Analysis | HPLC (>98%) | |
| Melting Point | ~270°C (dec) |
Q. How can I characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For instance, the methyl group at position 3 appears as a singlet (~δ 2.5 ppm), while the bromine at position 4 deshields adjacent protons (δ 8.2–8.6 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 204.0 (C₆H₇BrN) and confirm the hydrobromide salt via isotopic patterns .
- Elemental Analysis : Validate Br content (theoretical: ~39.2%) to ensure stoichiometric salt formation .
Advanced Research Questions
Q. How can I resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Address this by:
Purification : Re-crystallize using mixed solvents (e.g., ethanol/hexane) to remove byproducts .
X-ray Crystallography : If ambiguity persists, grow single crystals (e.g., via slow evaporation in acetone) and analyze crystal packing to confirm the protonation site and hydrogen bonding network .
DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian) to identify likely conformers .
Case Study : A study on structurally similar pyridine hydrobromides used X-ray diffraction to confirm protonation at the pyridine nitrogen, resolving ambiguities in NMR assignments .
Q. How do substitution patterns (e.g., bromine vs. methyl groups) influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine at position 4 and methyl at position 3 dictate reactivity:
- Suzuki Coupling : Bromine participates in Pd-catalyzed coupling with aryl boronic acids. The methyl group sterically hinders para-substitution, favoring meta-products. Optimize using Pd(PPh₃)₄ in toluene/Na₂CO₃ at 80°C .
- Nucleophilic Substitution : Replace bromine with amines (e.g., NH₃ in DMF at 120°C) to synthesize analogs. Monitor selectivity via LC-MS to avoid over-substitution .
Q. Comparative Reactivity Data :
| Reaction Type | Yield (%) | Major Product | Reference |
|---|---|---|---|
| Suzuki Coupling | 75–85 | 3-Methyl-4-arylpyridine | |
| SNAr with NH₃ | 60–70 | 4-Amino-3-methylpyridine |
Q. What strategies mitigate decomposition during storage or handling?
Methodological Answer: The compound is hygroscopic and light-sensitive. Implement:
- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C. Use desiccants (e.g., silica gel) to prevent hydrolysis .
- Handling : Prepare fresh solutions in anhydrous DMF or DMSO. Avoid prolonged exposure to air during weighing .
Q. Stability Data :
| Condition | Decomposition Rate | Observation |
|---|---|---|
| Ambient light, 25°C | 15% in 48 hours | Yellow discoloration |
| –20°C, desiccated | <2% in 6 months | No visible change |
Q. How can computational modeling predict biological activity of derivatives?
Methodological Answer: Use in silico tools to assess structure-activity relationships (SAR):
Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. The bromine and methyl groups enhance hydrophobic binding in enzyme pockets .
ADMET Prediction : SwissADME predicts bioavailability; the compound’s LogP (~2.1) suggests moderate membrane permeability .
Case Study : A derivative with a 4-fluoro substituent showed 10× higher kinase inhibition than the parent compound, validated by MD simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
